Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

HSF1 inhibitor heat shock response cancer cell stress

This compound is the most potent HSF1 inhibitor disclosed in US9701664 (IC50 2.80 nM). The tetrazole pharmacophore delivers 4-7x higher target engagement vs. generic benzodioxine carboxamides. Dual-characterized with IC50 values for HSF1 inhibition and cell viability (23 nM), enabling direct use as a potency benchmark and assay calibration standard without counter-screens. Procure only if validated 2.80 nM potency is required for HSF1 pathway research.

Molecular Formula C16H13N5O3
Molecular Weight 323.31 g/mol
CAS No. 606096-28-0
Cat. No. B4435202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS606096-28-0
Molecular FormulaC16H13N5O3
Molecular Weight323.31 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C16H13N5O3/c22-16(15-9-23-13-3-1-2-4-14(13)24-15)18-11-5-7-12(8-6-11)21-10-17-19-20-21/h1-8,10,15H,9H2,(H,18,22)
InChIKeyPTMGXYBCYVVVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (606096-28-0) – Compound Identity and Procurement-Relevant Class


N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 606096-28-0) is a synthetic small molecule belonging to the fused 1,4-dihydrodioxin carboxamide class [1]. It incorporates a 1,4-benzodioxine core linked via a carboxamide bridge to a 4-(1H-tetrazol-1-yl)phenyl moiety . The compound is specifically exemplified as a heat shock factor 1 (HSF1) pathway inhibitor in patent literature, with disclosed synthetic methodology and biological characterization [1].

Why Generic 1,4-Benzodioxine Carboxamides Cannot Replace N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in HSF1-Targeting Studies


Substituting this compound with a generic 1,4-benzodioxine carboxamide or a simple tetrazole-bearing analog is not scientifically valid for HSF1 pathway research. The specific juxtaposition of the 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide core with the N-(4-(1H-tetrazol-1-yl)phenyl) substituent creates a pharmacophore that achieves single-digit nanomolar inhibition of HSF1-mediated transcriptional activation (IC50 2.80 nM in U2OS cells) [1]. In contrast, closely related analogs from the same patent series—such as Example 1 (IC50 12 nM) and Example 63 (IC50 19 nM)—exhibit 4- to 7-fold weaker potency despite sharing the core scaffold, demonstrating that even minor structural modifications substantially alter target engagement [2]. The tetrazole ring further contributes metabolic stability and favorable hydrogen-bonding capacity compared to carboxylic acid or amide bioisosteres found in alternative scaffolds [3].

Quantitative Differentiation Evidence: N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide vs. Closest Structural Analogs


HSF1 Pathway Inhibition Potency in U2OS Cells: 4- to 18-Fold Advantage Over Closest Patent Exemplars

Inhibition of 17-AAG-induced HSF1 transcriptional activity, measured by HSP72 induction in human osteosarcoma U2OS cells, the target compound (US9701664 Example 39) demonstrated an IC50 of 2.80 nM [1]. This represents a 4.3-fold improvement over Example 1 (IC50 12 nM in SKOV3 cells) and an 18.2-fold improvement over Example 2 (IC50 51 nM in SKOV3 cells) from the same patent family [2][3]. Although the comparator data were generated in SKOV3 ovarian cancer cells, the cross-assay consistency of the ELISA-based readout supports meaningful potency ranking.

HSF1 inhibitor heat shock response cancer cell stress

Preliminary Cytotoxicity Window: 8-Fold Separation Between HSF1 Inhibition and Cell Viability Reduction

In a cell titre blue viability assay using human U2OS cells, the target compound exhibited an IC50 of 23 nM for reduction of viable cell number [1]. Compared to its HSF1 pathway inhibition IC50 of 2.80 nM in the same cell line, this yields an 8.2-fold selectivity window, suggesting that HSF1 pathway suppression occurs at concentrations substantially below those causing overt cytotoxicity. No comparable viability data are publicly available for Examples 1, 2, or 63.

selectivity window cell viability therapeutic index

Tetrazole Moiety Confers Metabolic Stability Advantage Over Carboxylic Acid Bioisosteres

The 1H-tetrazol-1-yl substituent on the phenyl ring serves as a metabolically stable bioisostere of the carboxylic acid group, which is commonly employed in alternative HSF1 inhibitor scaffolds [1]. Tetrazoles resist Phase II glucuronidation that often limits the half-life of carboxylic acid-containing analogs, while maintaining comparable pKa (tetrazole pKa ~4.5–4.9 vs. carboxylic acid pKa ~4.2–4.5) and hydrogen-bonding capacity [2]. No direct comparative metabolic stability data for this specific compound versus a carboxylic acid analog are publicly available.

metabolic stability tetrazole bioisostere

Conformationally Constrained 1,4-Benzodioxine Scaffold Reduces Entropic Penalty Upon Target Binding

The 2,3-dihydrobenzo[b][1,4]dioxine core restricts rotational freedom of the carboxamide linker compared to flexible-chain analogs, pre-organizing the pharmacophore into a binding-competent conformation [1]. Conformationally constrained scaffolds typically exhibit improved binding enthalpy and reduced entropic penalty upon target engagement, which can translate to slower off-rates and prolonged target residence time [2]. While no direct binding kinetics data are available for this compound, the scaffold rigidity differentiates it from open-chain 1,2-diphenoxyethane analogs that require conformational reorganization prior to HSF1 binding.

conformational constraint 1,4-benzodioxine binding entropy

Optimal Scientific and Industrial Application Scenarios for N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide


HSF1-Dependent Cancer Cell Line Profiling and Biomarker Validation Studies

The compound's 2.80 nM IC50 for HSF1 pathway inhibition in U2OS cells [1] makes it suitable as a chemical probe for dissecting HSF1 dependency across cancer cell line panels. Its 8-fold cytotoxicity window supports its use at sub-toxic concentrations (1–10 nM range) to assess HSF1 target engagement without confounding cell death artifacts. This application is directly supported by the quantitative differentiation evidence in Section 3, Evidence Items 1 and 2.

Lead Optimization SAR Expansion Around the 1,4-Benzodioxine Carboxamide Core

The compound serves as a potency benchmark (IC50 2.80 nM) for medicinal chemistry teams synthesizing and testing new HSF1 inhibitor analogs within the US9701664 chemotype [1]. Its constrained 1,4-benzodioxine scaffold and metabolically stable tetrazole moiety [2][3] provide a validated starting point for systematic variation of the phenyl-tetrazole substituent or benzodioxine ring substitution, as supported by Evidence Items 3 and 4 in Section 3.

In Vivo Pharmacodynamic Proof-of-Concept Studies in Xenograft Models

Given the single-digit nanomolar cellular potency and the tetrazole-mediated metabolic stability advantage over carboxylic acid analogs [1], this compound is a rational procurement choice for mouse xenograft studies evaluating tumor HSF1 pathway suppression. The 8-fold viability window supports tolerability assessment. Note: in vivo pharmacokinetic data for this specific compound are not publicly available; procurement for this application should include plans for PK/PD profiling.

Comparative HSF1 Inhibitor Benchmarking and Assay Validation

The compound can serve as a reference inhibitor for validating HSF1 reporter assays, HSP72 ELISA protocols, and cell viability counter-screens. Its well-characterized IC50 values from two independent assays—HSF1 pathway inhibition (2.80 nM) and cell viability (23 nM)—provide dual calibration points for assay quality control [1][2]. This dual-characterization is unmatched by other exemplars from US9701664, for which viability data are absent.

Quote Request

Request a Quote for N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.